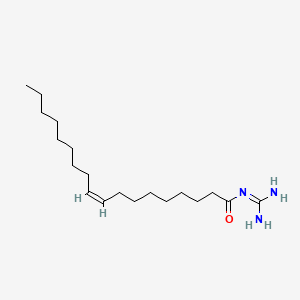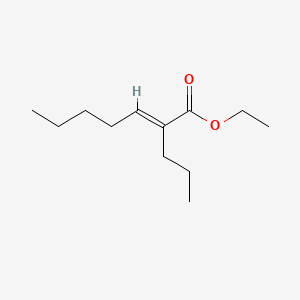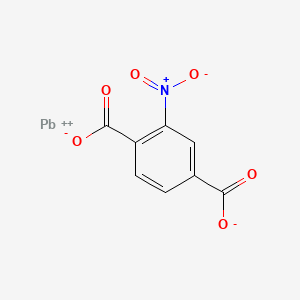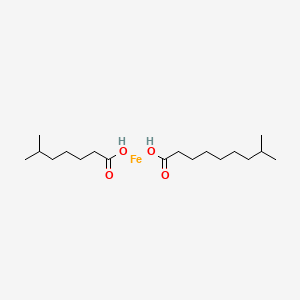![molecular formula C10H18Hg2O6 B12646058 acetyloxy-[(2R,3S)-4-(acetyloxymercurio)-2,3-dimethoxybutyl]mercury CAS No. 5342-29-0](/img/structure/B12646058.png)
acetyloxy-[(2R,3S)-4-(acetyloxymercurio)-2,3-dimethoxybutyl]mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetyloxy-[(2R,3S)-4-(acetyloxymercurio)-2,3-dimethoxybutyl]mercury is a complex organomercury compound with the molecular formula C10H18Hg2O6 and a molecular weight of 635.426 g/mol . This compound is characterized by the presence of two mercury atoms and multiple functional groups, including acetyloxy and methoxy groups. It is primarily used in scientific research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetyloxy-[(2R,3S)-4-(acetyloxymercurio)-2,3-dimethoxybutyl]mercury typically involves the reaction of a suitable precursor with mercuric acetate in the presence of acetic acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained. The general reaction can be represented as follows:
[ \text{Precursor} + \text{Hg(OAc)}_2 \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Acetyloxy-[(2R,3S)-4-(acetyloxymercurio)-2,3-dimethoxybutyl]mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing species.
Reduction: Reduction reactions can convert the mercury atoms to lower oxidation states.
Substitution: The acetyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercuric oxide derivatives, while reduction could produce elemental mercury or mercury(I) compounds.
Applications De Recherche Scientifique
Acetyloxy-[(2R,3S)-4-(acetyloxymercurio)-2,3-dimethoxybutyl]mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Research explores its potential therapeutic applications, particularly in targeting specific cellular pathways.
Industry: It is used in the development of advanced materials and as a component in certain industrial processes.
Mécanisme D'action
The mechanism of action of acetyloxy-[(2R,3S)-4-(acetyloxymercurio)-2,3-dimethoxybutyl]mercury involves its interaction with molecular targets such as enzymes and proteins. The mercury atoms can form strong bonds with sulfur-containing amino acids, leading to inhibition or modification of enzyme activity. This interaction can affect various cellular pathways and processes, making the compound useful in studying biochemical mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetyloxy-[(2R,3S)-4-(acetyloxymercurio)-2,3-diethoxybutyl]mercury
- Acetyloxy-[(2R,3S)-4-(acetyloxymercurio)-2,3-diethoxy-2-methylbutyl]mercury
Uniqueness
Acetyloxy-[(2R,3S)-4-(acetyloxymercurio)-2,3-dimethoxybutyl]mercury is unique due to its specific structural configuration and the presence of both acetyloxy and methoxy groups. This combination of functional groups imparts distinct chemical properties, making it valuable for specific research applications that other similar compounds may not fulfill.
Propriétés
Numéro CAS |
5342-29-0 |
|---|---|
Formule moléculaire |
C10H18Hg2O6 |
Poids moléculaire |
635.43 g/mol |
Nom IUPAC |
acetyloxy-[(2R,3S)-4-(acetyloxymercurio)-2,3-dimethoxybutyl]mercury |
InChI |
InChI=1S/C6H12O2.2C2H4O2.2Hg/c1-5(7-3)6(2)8-4;2*1-2(3)4;;/h5-6H,1-2H2,3-4H3;2*1H3,(H,3,4);;/q;;;2*+1/p-2/t5-,6+;;;; |
Clé InChI |
VGWUFMWVHALSRK-LIAJSWTCSA-L |
SMILES isomérique |
CC(=O)O[Hg]C[C@H]([C@H](C[Hg]OC(=O)C)OC)OC |
SMILES canonique |
CC(=O)O[Hg]CC(C(C[Hg]OC(=O)C)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



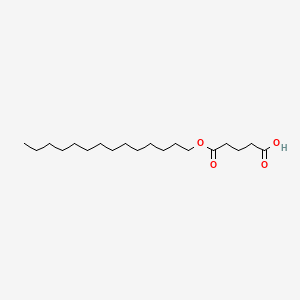

![(12S,15R,16E,23S,24Z,26E,28E,30S,32S)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12645985.png)
